(R)-2-(2,6-dichlorophenyl)pyrrolidine
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Overview
Description
®-2-(2,6-dichlorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 2,6-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,6-dichlorophenyl)pyrrolidine typically involves the reaction of 2,6-dichlorobenzaldehyde with a chiral amine to form an imine intermediate. This intermediate is then reduced to yield the desired pyrrolidine derivative. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of ®-2-(2,6-dichlorophenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,6-dichlorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
®-2-(2,6-dichlorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-(2,6-dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2,6-dichlorophenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(2,6-dichlorophenyl)pyrrolidine: The racemic mixture containing both enantiomers.
2-(2,6-dichlorophenyl)pyrrole: A structurally similar compound with a pyrrole ring instead of a pyrrolidine ring.
Uniqueness
®-2-(2,6-dichlorophenyl)pyrrolidine is unique due to its chiral nature, which can result in specific interactions with chiral biological targets. This enantiomer may exhibit different pharmacological properties compared to its (S)-enantiomer or the racemic mixture, making it valuable for targeted applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C10H11Cl2N |
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Molecular Weight |
216.10 g/mol |
IUPAC Name |
(2R)-2-(2,6-dichlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11Cl2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m1/s1 |
InChI Key |
DVMVRBKARAKTQK-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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